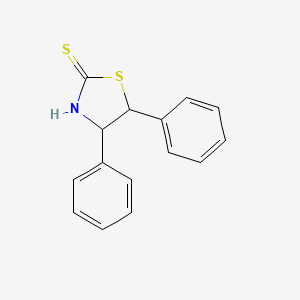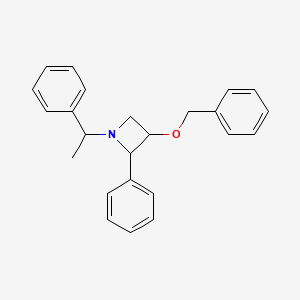
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine is a complex organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenyl group, and a 1-phenylethyl group attached to the azetidine ring. Azetidines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or aziridines, under specific conditions.
Introduction of Substituents: The benzyloxy, phenyl, and 1-phenylethyl groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via nucleophilic substitution using benzyl alcohol and a suitable leaving group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Benzyl alcohol, alkyl halides, and appropriate bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylazetidine: A simpler azetidine derivative with a phenyl group.
3-(Benzyloxy)azetidine: An azetidine derivative with a benzyloxy group.
1-(1-Phenylethyl)azetidine: An azetidine derivative with a 1-phenylethyl group.
Uniqueness
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
86863-68-5 |
|---|---|
Molecular Formula |
C24H25NO |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-phenyl-1-(1-phenylethyl)-3-phenylmethoxyazetidine |
InChI |
InChI=1S/C24H25NO/c1-19(21-13-7-3-8-14-21)25-17-23(24(25)22-15-9-4-10-16-22)26-18-20-11-5-2-6-12-20/h2-16,19,23-24H,17-18H2,1H3 |
InChI Key |
ISEVRYWJXBOBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



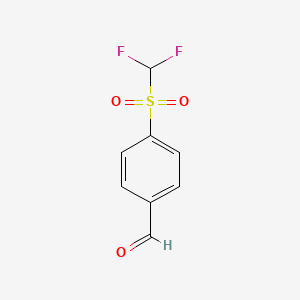
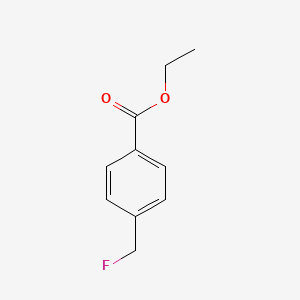
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
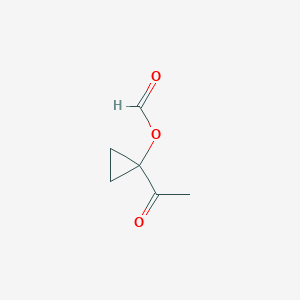
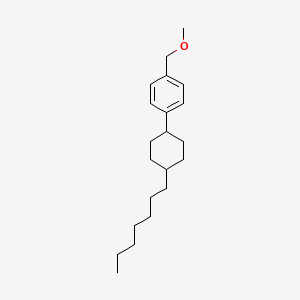
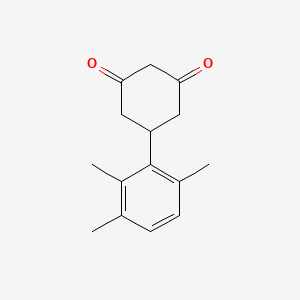
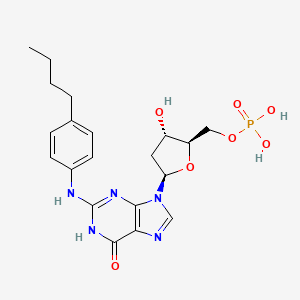
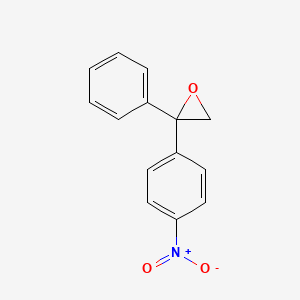
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
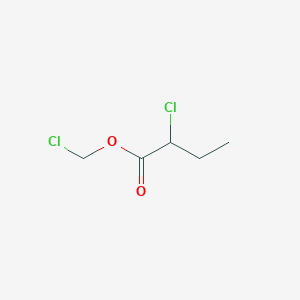
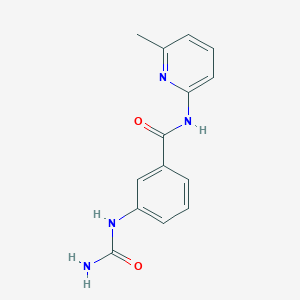
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
